
5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide: is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and a sulfonamide group. The presence of the thiazole ring adds to its structural complexity and potential reactivity. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common approach includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of cyclization reactions involving suitable precursors.
Introduction of Bromine and Chlorine: Halogenation reactions using bromine and chlorine sources under controlled conditions introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.
Sulfonamide Formation: The sulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.
Thiazole Ring Formation: The thiazole ring is formed by reacting the appropriate thioamide with the pyridine derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its unique structural features.
Biology and Medicine:
Pharmacological Studies: The compound’s potential biological activities make it a candidate for drug development and pharmacological research.
Antimicrobial Agents: Its structural features suggest potential antimicrobial properties, which can be explored in medicinal chemistry.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
5-Bromo-6-chloropyridine-3-sulfonamide: Lacks the thiazole ring, which may affect its reactivity and biological activity.
N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide: Lacks the bromine and chlorine substitutions, potentially altering its chemical properties.
Uniqueness: The presence of both halogen atoms (bromine and chlorine) and the thiazole ring in 5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide makes it unique compared to its analogs. These structural features contribute to its distinct reactivity and potential biological activities, setting it apart from similar compounds.
特性
CAS番号 |
920527-45-3 |
|---|---|
分子式 |
C9H7BrClN3O2S2 |
分子量 |
368.7 g/mol |
IUPAC名 |
5-bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H7BrClN3O2S2/c1-5-4-17-9(13-5)14-18(15,16)6-2-7(10)8(11)12-3-6/h2-4H,1H3,(H,13,14) |
InChIキー |
LSRFPHJVGVCONU-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal](/img/structure/B14190428.png)
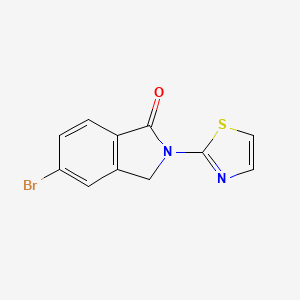
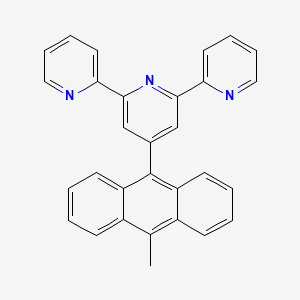
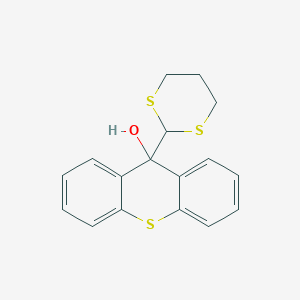
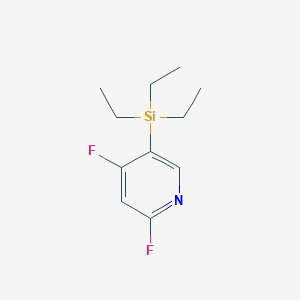
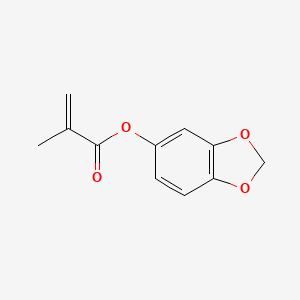
![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
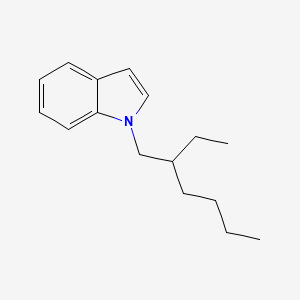
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)

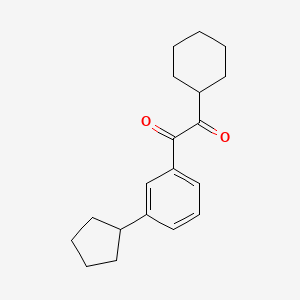

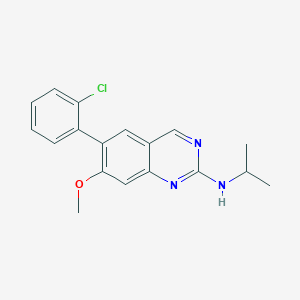
![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)
